molecular formula C19H20N2O2 B5809389 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

Cat. No.: B5809389
M. Wt: 308.4 g/mol
InChI Key: RNFYHPADQHMVQQ-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve refluxing in solvents like 1,4-dioxane with catalysts such as boron trifluoride etherate .

Chemical Reactions Analysis

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis. Its anticancer activity is linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities. Similar compounds include:

These compounds share a benzoxazole core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-6-18(22)20-15-8-5-7-14(13(15)3)19-21-16-11-12(2)9-10-17(16)23-19/h5,7-11H,4,6H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFYHPADQHMVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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